molecular formula C14H14ClN3O2S2 B14919643 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide CAS No. 107622-04-8

4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide

Cat. No.: B14919643
CAS No.: 107622-04-8
M. Wt: 355.9 g/mol
InChI Key: YLGYZZQFFUNCMT-UHFFFAOYSA-N
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Description

4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide is a benzenesulfonamide derivative characterized by a thiourea (carbothioyl) linker and a 4-chlorobenzyl substituent. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in carbonic anhydrase (CA) inhibitors, while the thiourea moiety enhances hydrogen-bonding interactions with enzyme active sites . This compound is synthesized via reactions involving substituted acyl chlorides and aminosulfonamides, often using pyridine as a catalyst .

Properties

CAS No.

107622-04-8

Molecular Formula

C14H14ClN3O2S2

Molecular Weight

355.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(4-sulfamoylphenyl)thiourea

InChI

InChI=1S/C14H14ClN3O2S2/c15-11-3-1-10(2-4-11)9-17-14(21)18-12-5-7-13(8-6-12)22(16,19)20/h1-8H,9H2,(H2,16,19,20)(H2,17,18,21)

InChI Key

YLGYZZQFFUNCMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation-Amination Pathway

The benzenesulfonamide core is typically synthesized via chlorosulfonation of aniline derivatives. For example, 4-aminobenzenesulfonamide —a key precursor—is prepared by reacting acetanilide with chlorosulfonic acid at 40–50°C, followed by ammoniation and hydrolysis. Critical parameters include:

  • Chlorosulfonic acid stoichiometry : A 1.5:1 molar ratio of chlorosulfonic acid to acetanilide minimizes side reactions.
  • Temperature control : Maintaining ≤50°C during chlorosulfonation prevents decomposition.
  • Ammoniation conditions : Excess aqueous ammonia (22–25% w/w) at 40–45°C ensures complete conversion to the sulfonamide.

Thiourea Bridge Construction

Isothiocyanate Coupling

The most direct method involves reacting 4-aminobenzenesulfonamide with 4-chlorobenzyl isothiocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C. Key observations:

  • Yield : 78–82% after recrystallization from ethanol.
  • Reaction time : 6–8 hours for complete consumption of the amine.
  • Byproducts : <5% bis-thiourea adducts, mitigated by slow addition of isothiocyanate.

Carbon Disulfide-Alkylation Strategy

An alternative two-step approach utilizes carbon disulfide (CS₂) and alkylation:

  • CS₂ reaction : 4-aminobenzenesulfonamide reacts with CS₂ in ethanol/KOH to form potassium dithiocarbamate.
  • Alkylation : Treatment with 4-chlorobenzyl bromide at 60°C for 12 hours yields the target compound.
  • Advantages : Avoids handling toxic isothiocyanates.
  • Limitations : Lower yield (65–70%) due to competing disulfide formation.

One-Pot Multistep Synthesis

Thiophosgene-Mediated Route

A high-efficiency one-pot method employs thiophosgene (CSCl₂) as the thiocarbonyl source:

  • Sulfonamide activation : 4-aminobenzenesulfonamide is treated with CSCl₂ in dichloromethane at −10°C.
  • Amine coupling : 4-chlorobenzylamine is added dropwise, followed by warming to room temperature.
  • Conditions : 0.1 mol% DMAP catalyst, 24-hour reaction time.
  • Yield : 85% with >99% purity (HPLC).

Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

For scalable production, a Wang resin-supported method has been reported:

  • Resin loading : 4-nitrobenzenesulfonamide is anchored to Wang resin via a photolabile linker.
  • Reduction : Nitro group reduced to amine using SnCl₂/HCl.
  • Thiourea formation : On-resin reaction with 4-chlorobenzyl isothiocyanate.
  • Cleavage : UV irradiation releases the product.
  • Yield : 73% over four steps.
  • Purity : 97% (LC-MS).

Catalytic Methods

Phase-Transfer Catalysis (PTC)

A green chemistry approach uses tetrabutylammonium bromide (TBAB) as a PTC agent:

  • Reagents : 4-aminobenzenesulfonamide, 4-chlorobenzyl bromide, CS₂, K₂CO₃.
  • Conditions : 12 hours at 50°C in water/acetonitrile biphasic system.
  • Yield : 68% with 92% atom economy.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Isothiocyanate coupling 78–82 >99 High selectivity Toxicity of isothiocyanates
CS₂-Alkylation 65–70 95 Avoids toxic reagents Lower yield
Thiophosgene route 85 >99 One-pot simplicity CSCl₂ handling risks
Solid-phase 73 97 Scalability Specialized equipment required
PTC 68 94 Eco-friendly Longer reaction time

Reaction Optimization Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve thiourea yields by stabilizing intermediates but complicate purification.
  • Ethereal solvents (THF, dioxane) favor kinetics but require anhydrous conditions.

Temperature Control

  • Exothermic risks : Thiophosgene reactions require strict temperature control (−10°C to 25°C).
  • Side reactions : Above 60°C, desulfuration to ureas occurs.

Analytical Characterization

  • ¹H NMR : Thiourea NH protons appear as broad singlets at δ 10.8–11.2 ppm.
  • IR : N-H stretch (3250 cm⁻¹), C=S (1250 cm⁻¹), SO₂ asymmetric/symmetric stretches (1360/1150 cm⁻¹).
  • HPLC : Retention time 8.2 min (C18 column, 60:40 MeCN/H₂O).

Industrial-Scale Considerations

  • Cost analysis : Isothiocyanate route costs $12.50/g vs. $8.20/g for CS₂-alkylation (batch size 100 kg).
  • Waste streams : Thiophosgene methods generate 3.2 kg waste/kg product vs. 1.8 kg for PTC routes.

Chemical Reactions Analysis

4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide is a sulfonamide compound featuring a benzenesulfonamide moiety linked to a carbothioamide group and a 4-chlorobenzyl substituent. The molecular formula is C₁₄H₁₄ClN₃O₂S₂ and it has a molecular weight of approximately 347.85 g/mol. Sulfonamides are known for their biological activity and utility in medicinal chemistry, particularly as antibacterial agents and in the inhibition of carbonic anhydrases.

Synthesis: The synthesis of 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide typically involves several steps that allow for the efficient production of the desired compound while maintaining high yields.

Applications: The primary applications of 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide include potential uses in drug development.

Biological Activity: Sulfonamides, including 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide, are known for their biological activities, particularly as inhibitors of carbonic anhydrases. These enzymes play crucial roles in various physiological processes, including pH regulation and fluid balance. The compound's structure suggests potential inhibitory activity against specific isoforms of carbonic anhydrases, which could be beneficial in treating conditions such as glaucoma and edema.

Additionally, sulfonamides have been recognized for their antibacterial properties, acting by inhibiting bacterial folate synthesis. This highlights the importance of this compound in pharmaceutical research.

Interaction Studies: Studies on the interactions of 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide with biological targets are essential for understanding its mechanism of action. Interaction studies typically involve:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit carbonic anhydrase isoforms.
  • Binding Affinity Studies: Using techniques such as surface plasmon resonance to measure the compound's affinity for target proteins.
  • Cell-Based Assays: Assessing the compound's effects on cellular processes and viability.

These studies provide insights into optimizing the compound's structure for enhanced biological activity.

Structural Similarity
Several compounds exhibit structural similarities to 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide.

Compound NameStructureUnique Features
4-Amino-6-chloro-1,3-benzenedisulfonamideC₆H₈ClN₃O₄S₂Contains two sulfonamide groups; used as an antibacterial agent.
SulfanilamideC₆H₈N₂O₂SA simpler sulfonamide; foundational structure for many derivatives.
AcetazolamideC₁₃H₁₁N₃O₃SA well-known carbonic anhydrase inhibitor; used in treating glaucoma.

Mechanism of Action

The mechanism of action of 4-(3-(4-Chlorobenzyl)thioureido)benzenesulfonamide involves the inhibition of specific enzymes. For instance, its anticancer activity is attributed to the inhibition of mitogen-activated protein kinase-2 (MK-2), which plays a role in cell proliferation and survival . The compound’s ability to form hydrogen bonds with the active sites of these enzymes is crucial for its inhibitory effects.

Comparison with Similar Compounds

The following analysis compares 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide (hereafter referred to as Compound A) with structurally related benzenesulfonamide derivatives. Key parameters include structural features, biological activity, synthetic yields, and physicochemical properties.

Structural and Functional Group Variations
Compound Name / ID Substituent/Modification Key Functional Groups Reference
Compound A 4-Chlorobenzyl-thiourea linker Sulfonamide, thiourea, 4-Cl-benzyl
Compound 9 () 4-Dimethylaminobenzyl-aminoethyl linker Sulfonamide, ethylamine, dimethylamino
Compound 10 () 4-Nitrobenzyl-aminoethyl linker Sulfonamide, ethylamine, nitro
Compound 12 () 4-Methoxybenzyl-aminoethyl linker Sulfonamide, ethylamine, methoxy
Schiff base () Thiophene-2-ylmethylene linker Sulfonamide, Schiff base, thiophene

Key Observations :

  • Thiourea vs. This enhances CA active-site interactions but may reduce metabolic stability due to sulfur’s susceptibility to oxidation .
  • Substituent Effects : The 4-chlorobenzyl group in Compound A increases lipophilicity (logP ~2.1 predicted) relative to polar groups like methoxy (Compound 12) or nitro (Compound 10), which could improve blood-brain barrier penetration .
Physicochemical Properties
Property Compound A Compound 10 () Schiff Base ()
Molecular Weight 398.8 g/mol 365.4 g/mol 309.3 g/mol
logP (Predicted) 2.1 1.8 1.5
TLC Rf 0.25 (CHCl₃:MeOH) 0.17 0.42
Aqueous Solubility Low Moderate High

Analysis : Compound A’s lower solubility compared to Schiff base derivatives () may necessitate formulation adjustments for in vivo applications .

Biological Activity

The compound 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide , also known by its chemical formula C14_{14}H15_{15}ClN2_{2}O2_{2}S, is a member of the sulfonamide class of compounds. Sulfonamides have been widely studied due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide can be represented as follows:

  • Chemical Formula : C14_{14}H15_{15}ClN2_{2}O2_{2}S
  • Molecular Weight : 300.80 g/mol
  • CAS Number : 303998-81-4

The compound features a sulfonamide group (-SO2_2-NH2_2), which is crucial for its biological activity.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

  • Case Study : A study conducted on a series of sulfonamide derivatives, including the target compound, demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the derivative used .

Antitumor Activity

Research has indicated potential antitumor effects. The compound's structural features may allow it to interfere with cancer cell proliferation.

  • Research Findings : In vitro studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines. The specific compound was observed to inhibit cell growth in human breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM .

Anti-inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways, reducing cytokine production.

  • Case Study : A recent investigation highlighted that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Data Summary

Biological ActivityTargetMethodologyResults
AntimicrobialE. coli, S. aureusMIC testingMIC: 8-32 µg/mL
AntitumorMCF-7 cellsCell viability assayIC50: ~20 µM
Anti-inflammatoryMacrophagesCytokine assayReduced TNF-alpha and IL-6

Discussion

The biological activities of 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide underscore its potential as a therapeutic agent. Its antimicrobial properties make it a candidate for further development in treating bacterial infections, while its antitumor and anti-inflammatory activities suggest broader applications in oncology and inflammatory diseases.

Future Research Directions

Further investigations are warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Identifying modifications that enhance potency and selectivity against target pathogens or tumor cells.

Q & A

Basic: What are the optimal synthetic routes for 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide, and how can reaction yields be maximized?

Methodological Answer:
The compound can be synthesized via a two-step process:

Formation of acyl chlorides : React 4-chlorobenzylamine with thiophosgene or thionyl chloride to generate the intermediate carbothioyl chloride.

Coupling with sulfonamide : React the intermediate with 4-aminobenzenesulfonamide in the presence of pyridine to facilitate nucleophilic substitution. Pyridine acts as a catalyst and acid scavenger, improving yields by neutralizing HCl byproducts. Optimal yields (70–85%) are achieved at 0–5°C to minimize side reactions .

Advanced: How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:
Discrepancies often arise from differences in solvent polarity, temperature control, or catalyst purity. To address this:

  • Design a fractional factorial experiment to isolate variables (e.g., solvent type, temperature, catalyst ratio).
  • Use HPLC or LC-MS to quantify intermediates and byproducts. For example, reports yields >80% using pyridine, while other methods without pyridine yield <60% due to incomplete substitution .
  • Characterize byproducts (e.g., unreacted sulfonamide or chlorinated impurities) via TLC or NMR to refine stoichiometric ratios.

Basic: What spectroscopic and crystallographic methods are recommended for confirming the molecular structure?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the sulfonamide (–SO2_2NH–) and thiourea (–NHC(S)NH–) groups. Key signals include:
    • δ\delta 7.5–8.0 ppm (aromatic protons of benzenesulfonamide).
    • δ\delta 10.2 ppm (broad singlet for –NH– groups) .
  • X-ray crystallography : Resolve the crystal structure to confirm spatial arrangement. used this to validate bond lengths (e.g., S–N: 1.63 Å) and dihedral angles .

Advanced: How can QSAR models be applied to predict the biological activity of derivatives of this compound?

Methodological Answer:

Generate a dataset : Collect structural and activity data (e.g., IC50_{50} values for enzyme inhibition) from analogs in and .

Compute descriptors : Use software like MOE or Schrödinger to calculate steric, electronic, and topological parameters (e.g., logP, polar surface area).

Develop a regression model : Apply partial least squares (PLS) or machine learning (e.g., random forest) to correlate descriptors with activity. used QSAR to identify that electron-withdrawing groups on the benzyl moiety enhance carbonic anhydrase inhibition .

Basic: What are the key considerations for designing in vitro assays to evaluate the enzyme inhibitory potential of this sulfonamide?

Methodological Answer:

  • Enzyme selection : Target metalloenzymes (e.g., carbonic anhydrase, serine proteases) due to sulfonamide’s affinity for metal ions.
  • Assay conditions :
    • Use Tris buffer (pH 7.4) with 100 mM NaCl to mimic physiological conditions.
    • Include a positive control (e.g., acetazolamide for carbonic anhydrase).
  • Detection method : Employ fluorescence-based assays (e.g., 4-methylumbelliferyl acetate hydrolysis) or UV-Vis spectroscopy to monitor substrate conversion .

Advanced: What strategies are effective in analyzing the binding interactions of this compound with target enzymes using molecular docking?

Methodological Answer:

Prepare the protein structure : Retrieve the enzyme’s crystal structure from the PDB (e.g., carbonic anhydrase II: PDB 1CA2). Remove water molecules and add hydrogens.

Docking simulations : Use AutoDock Vina or Glide to dock the compound. Focus on the zinc-binding domain, where sulfonamides typically interact.

Validate with MD simulations : Run 100 ns molecular dynamics to assess binding stability. and highlight hydrogen bonds between the sulfonamide group and Thr199/His94 residues .

Basic: How should researchers handle and store 4-({[(4-Chlorobenzyl)amino]carbothioyl}amino)benzenesulfonamide to ensure stability?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (N2_2 or Ar) at –20°C to prevent oxidation of the thiourea moiety.
  • Handling : Use glove boxes with <5% humidity to avoid hydrolysis. recommends PPE (gloves, goggles) due to potential irritancy .

Advanced: What methodologies are suitable for investigating the regioselective functionalization of this compound?

Methodological Answer:

  • Protection/deprotection : Protect the sulfonamide group with Boc anhydride before introducing substituents (e.g., alkylation at the thiourea nitrogen).
  • Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., fluorophores) to the benzyl moiety. notes that oxidation of the thiourea to sulfonic acid derivatives requires controlled H2_2O2_2 conditions to avoid over-oxidation .

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